2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide
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Overview
Description
2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide is a complex organic compound that features a chlorophenyl group, a tetraazole ring, and a cycloheptylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sodium azide and hydrazine derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, often using chlorobenzene as a starting material.
Attachment of the Cycloheptylacetamide Moiety: This step involves the formation of an amide bond, typically through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone: Known for its anti-inflammatory properties.
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Exhibits antitubercular activity.
Uniqueness
2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide is unique due to its combination of a tetraazole ring and a cycloheptylacetamide moiety, which imparts distinct chemical and biological properties not commonly found in other similar compounds.
Properties
Molecular Formula |
C16H20ClN5O |
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Molecular Weight |
333.81 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide |
InChI |
InChI=1S/C16H20ClN5O/c17-13-7-5-6-12(10-13)16-19-21-22(20-16)11-15(23)18-14-8-3-1-2-4-9-14/h5-7,10,14H,1-4,8-9,11H2,(H,18,23) |
InChI Key |
UWEVJTSYLYBOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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